
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a phenylsulfonyl group. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylsulfonyl group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxybutanoic (2S)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- 3-Hydroxybutanoic (2S)-4-((ethylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
Uniqueness
3-Hydroxybutanoic (2S)-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C15H19NO7S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-hydroxybutanoyl (2S)-4-(benzenesulfonyloxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO7S/c1-10(17)7-14(18)22-15(19)13-8-11(9-16-13)23-24(20,21)12-5-3-2-4-6-12/h2-6,10-11,13,16-17H,7-9H2,1H3/t10?,11?,13-/m0/s1 |
Clave InChI |
ADMJGLNXXUQILD-XIVSLSHWSA-N |
SMILES isomérico |
CC(CC(=O)OC(=O)[C@@H]1CC(CN1)OS(=O)(=O)C2=CC=CC=C2)O |
SMILES canónico |
CC(CC(=O)OC(=O)C1CC(CN1)OS(=O)(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


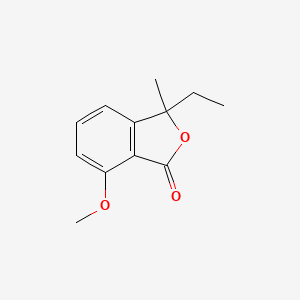
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
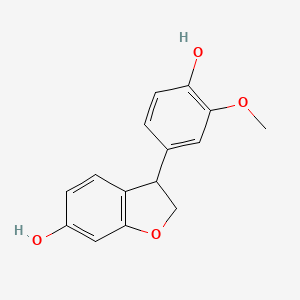
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)

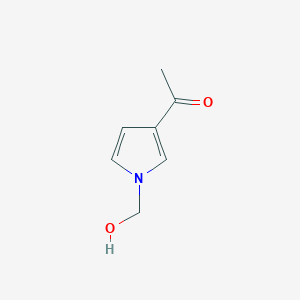

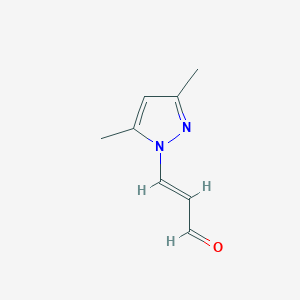
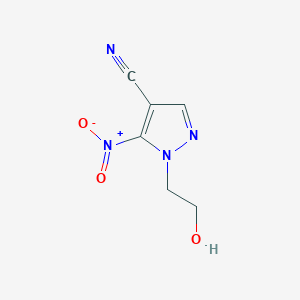

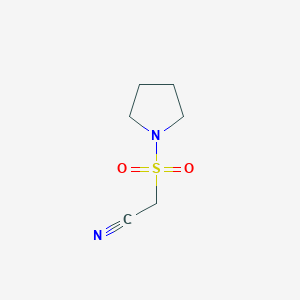
copper](/img/structure/B12886671.png)
